(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
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Overview
Description
N-(2,4-Dichloro-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond (N=N) connected to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichloro-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 9H-1,3,4,9-tetraaza-fluoren-2-yl-hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichloro-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-Dichloro-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichloro-benzylidene)-N’-(2-pyridyl)-hydrazine
- N-(2,4-Dichloro-benzylidene)-N’-(4-nitrophenyl)-hydrazine
- N-(2,4-Dichloro-benzylidene)-N’-(3,4-dimethoxyphenyl)-hydrazine
Uniqueness
N-(2,4-Dichloro-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine is unique due to the presence of the 9H-1,3,4,9-tetraaza-fluoren-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C16H10Cl2N6 |
---|---|
Molecular Weight |
357.2g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C16H10Cl2N6/c17-10-6-5-9(12(18)7-10)8-19-23-16-21-15-14(22-24-16)11-3-1-2-4-13(11)20-15/h1-8H,(H2,20,21,23,24)/b19-8+ |
InChI Key |
MRPRHUKQPQVHEP-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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